benzazepinas

Benzazepines are a class of heterocyclic organic compounds characterized by the presence of a benzene ring fused to an azepine moiety, typically featuring five-membered rings. They have diverse applications in medicinal chemistry and pharmaceuticals due to their unique structural features and pharmacological properties.

These drugs often exhibit potent biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. The distinct structural features of benzazepines enable them to interact with various receptors and ion channels, providing a wide range of therapeutic potentials. For instance, certain benzazepine derivatives have shown promising results in the treatment of neuropathic pain and epilepsy.

Research on benzazepines continues to explore their potential as lead compounds for developing new drugs targeting specific pathologies. Their development involves rigorous screening processes, including synthesis, structural optimization, and pharmacological evaluation to ensure safety and efficacy.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

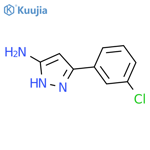

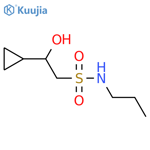

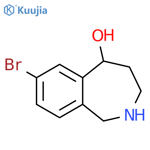

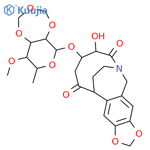

|

7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol | 1784254-35-8 | C10H12BrNO |

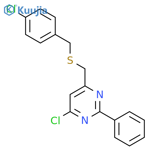

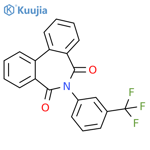

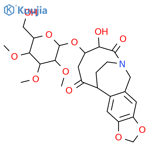

|

9-3-(trifluoromethyl)phenyl-9-azatricyclo9.4.0.0^{2,7}pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione | 84679-63-0 | C21H12F3NO2 |

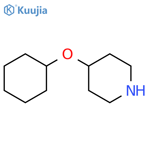

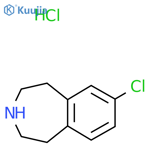

|

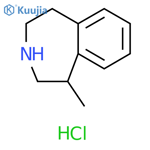

7-chloro-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride | 23166-82-7 | C10H13Cl2N |

|

Cripowellin A; 6'-Deoxy | 2028330-99-4 | C25H31NO11 |

|

Cripowellin B | 196812-55-2 | C25H33NO11 |

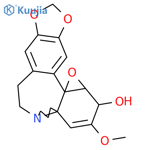

|

Cephalolancine A | 2058104-20-2 | C19H21NO5 |

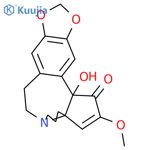

|

Cephalotaxine; (-)-form, 4-Hydroxy, 3-ketone | 2209068-36-8 | C18H19NO5 |

|

Aurantioclavine; (-)-form, N5-Et | 174792-01-9 | C17H22N2 |

|

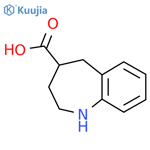

2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylic acid | 785743-63-7 | C11H13NO2 |

|

1-Methyl-2,3,4,5-tetrahydro-1H-3-benzazepine Hydrochloride | 2127411-91-8 | C11H16ClN |

Literatura Relacionada

-

Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

-

5. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

Fornecedores recomendados

-

atkchemicaFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados